Cas no 2141429-62-9 (3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)

3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde
- 2141429-62-9
- EN300-1292537
-
- インチ: 1S/C11H14N4O/c1-4-10-12-8(2)5-15(10)11-9(7-16)6-14(3)13-11/h5-7H,4H2,1-3H3
- InChIKey: HPCKMRJYOXUUQC-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CN(C)N=C1N1C=C(C)N=C1CC
計算された属性
- せいみつぶんしりょう: 218.11676108g/mol
- どういたいしつりょう: 218.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292537-10000mg |
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2141429-62-9 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1292537-1000mg |
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2141429-62-9 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1292537-50mg |
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2141429-62-9 | 50mg |
$768.0 | 2023-09-30 | ||
Enamine | EN300-1292537-100mg |
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2141429-62-9 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1292537-250mg |
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2141429-62-9 | 250mg |
$840.0 | 2023-09-30 | ||
Enamine | EN300-1292537-1.0g |
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2141429-62-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292537-500mg |
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2141429-62-9 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1292537-2500mg |
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2141429-62-9 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1292537-5000mg |
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
2141429-62-9 | 5000mg |
$2650.0 | 2023-09-30 |
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehydeに関する追加情報
Introduction to 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 2141429-62-9)
3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde, with the CAS number 2141429-62-9, is a unique and multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate molecular structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular formula of 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde is C13H16N4O, and its molecular weight is approximately 240.30 g/mol. The compound features a pyrazole core functionalized with an imidazole moiety, an ethyl group, and a methyl group, along with a carbonyl group at the 4-position of the pyrazole ring. This structural complexity endows the molecule with diverse chemical properties and potential biological activities.
Recent studies have highlighted the potential of 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde in various therapeutic areas. One notable application is in the field of anticancer research. A study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent cytotoxic activity against several human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a promising lead compound for further drug development.
In addition to its anticancer properties, 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde has shown potential as an anti-inflammatory agent. Research conducted by a team at the University of California, San Francisco, revealed that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde have also been investigated. A study published in the European Journal of Pharmaceutical Sciences in 2022 reported that this compound exhibits favorable oral bioavailability and a reasonable half-life in vivo, making it suitable for further preclinical and clinical evaluation. The compound's low toxicity profile further supports its potential as a safe and effective therapeutic agent.
Synthetic routes to produce 3-(2-ethyl-4-methyl-1H-imidazol-1-y l)-1-methyl - 1 H - pyrazole - 4 - carbaldehyde have been extensively studied to optimize yield and purity. A notable synthetic method involves the condensation of 3-(2-chloroacetyl)-5-methoxybenzaldehyde with N,N-dimethylethylenediamine, followed by cyclization to form the pyrazole ring. Subsequent functionalization steps introduce the imidazole moiety and other substituents to yield the final product. This synthetic pathway has been refined to achieve high yields and purity, facilitating large-scale production for research and development purposes.
The biological activities of 3-(2-Ethyl - 4 - Methyl - 1 H - Imidazol - 1 - yl) - 1 - Methyl - 1 H - Pyrazole - 4 - Carbaldehyde have also been explored through computational methods. Molecular docking studies have provided insights into its binding interactions with key protein targets involved in cancer and inflammation pathways. These computational models predict that the compound binds to specific sites on proteins such as p53, COX-2, and NF-kB, which are crucial for its biological effects.
In conclusion, 3-(2-Ethyl - 4 - Methyl - 1 H - Imidazol - 1 - yl) - 1 - Methyl - 1 H - Pyrazole - 4 - Carbaldehyde (CAS No. 2141429 -62 –9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and mechanisms of action, contributing to its growing importance in the scientific community.
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